Home > Products > Screening Compounds P8844 > N-(4,4-Diphenyl-3-butenyl)nipecotic acid
N-(4,4-Diphenyl-3-butenyl)nipecotic acid - 85375-85-5

N-(4,4-Diphenyl-3-butenyl)nipecotic acid

Catalog Number: EVT-3194892
CAS Number: 85375-85-5
Molecular Formula: C22H25NO2
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(4,4-diphenylbut-3-enyl)-3-piperidinecarboxylic acid is a diarylmethane.
Overview

N-(4,4-Diphenyl-3-butenyl)nipecotic acid is a chemical compound with the molecular formula C22H25NO2C_{22}H_{25}NO_2. It is recognized for its role as a potent inhibitor of gamma-aminobutyric acid (GABA) transporters, which are crucial in regulating neurotransmitter levels in the brain. This compound is also known by its IUPAC name, 1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid, and is often referred to in the literature as SKF89976A.

Source

The compound was first synthesized as part of research into GABA uptake inhibitors. Its synthesis and biological activity have been documented in various scientific publications, including studies that explore structure-activity relationships and pharmacological properties .

Classification

N-(4,4-Diphenyl-3-butenyl)nipecotic acid falls under the category of organic compounds, specifically amino acids and their derivatives. It is classified as a GABA transporter inhibitor, making it relevant in neuropharmacology and potential therapeutic applications for neurological disorders.

Synthesis Analysis

Methods

The synthesis of N-(4,4-Diphenyl-3-butenyl)nipecotic acid primarily involves a Finkelstein SN2 alkylation reaction. The key starting materials are 1,1-diphenyl-4-bromobutene and ethyl nipecotate.

Technical Details

  1. Starting Materials:
    • 1,1-diphenyl-4-bromobutene
    • Ethyl nipecotate
  2. Reaction Conditions:
    • The alkylation reaction is typically conducted under basic conditions using strong bases such as sodium hydride or potassium tert-butoxide.
  3. Product Formation:
    • The initial product formed is an ester derivative, which can be hydrolyzed to yield the final amino acid compound.
  4. Optional Saponification:
    • Hydrolysis of the ester group can be performed to produce the carboxylic acid form of the compound .
Molecular Structure Analysis

Structure

N-(4,4-Diphenyl-3-butenyl)nipecotic acid features a piperidine ring connected to a butenyl chain substituted with two phenyl groups.

Data

  • Molecular Formula: C22H25NO2C_{22}H_{25}NO_2
  • InChI Key: TXQKSMSLZVKQBI-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
  • Molecular Weight: 351.44 g/mol .
Chemical Reactions Analysis

Reactions

N-(4,4-Diphenyl-3-butenyl)nipecotic acid primarily undergoes nucleophilic substitution reactions due to its reactive functional groups.

Technical Details

  • Types of Reactions:
    • Nucleophilic Substitution: The bromobutene moiety can react with nucleophiles.
    • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
  • Common Reagents and Conditions:
    • Sodium hydride or potassium tert-butoxide for substitution reactions.
    • Acidic or basic conditions for hydrolysis .
Mechanism of Action

N-(4,4-Diphenyl-3-butenyl)nipecotic acid functions primarily as a GABA transporter inhibitor. By blocking the reuptake of GABA in synaptic clefts, it increases the availability of this inhibitory neurotransmitter, enhancing its effects on neuronal excitability.

Process

  1. Binding to GABA Transporters: The compound binds to GABA transporters on presynaptic neurons.
  2. Inhibition of Reuptake: This binding inhibits the reuptake process, leading to elevated levels of GABA in the synaptic cleft.
  3. Neurotransmission Modulation: Increased GABA levels enhance inhibitory neurotransmission, which can have therapeutic effects in conditions characterized by excessive neuronal activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites .
Applications

N-(4,4-Diphenyl-3-butenyl)nipecotic acid has significant applications in scientific research:

  1. Neuroscience Research: Used to study GABAergic signaling and its implications in neurological disorders such as epilepsy and anxiety.
  2. Pharmacological Studies: Investigated for potential therapeutic uses as a GABA uptake inhibitor.
  3. Drug Development: Serves as a lead compound for developing new medications targeting GABA transporters .

This compound's unique structure and mechanism make it an important subject in both academic research and pharmaceutical development.

Introduction and Contextual Background of GABA Uptake Inhibitors

Historical Development of GABAergic Pharmacotherapeutics

The evolution of GABA-targeted therapeutics represents a paradigm shift in neurological disorder treatment. Early anticonvulsants like barbiturates (1900s) and benzodiazepines (1960s) enhanced GABAA receptor activity indirectly but faced tolerability issues. The 1970s breakthrough emerged with nipecotic acid identification as the first selective GABA uptake inhibitor, establishing transporter blockade as a viable strategy [2] [4]. This culminated in FDA-approved tiagabine (1997), derived from nipecotic acid with a lipophilic anchor, validating GABA transporter (GAT) inhibition for epilepsy [3] [6]. These developments underscored a critical transition: from non-selective neuronal depression toward precise synaptic GABA modulation via reuptake inhibition.

Table 1: Key Milestones in GABAergic Therapeutic Development

EraAgent ClassMolecular TargetTherapeutic Limitation
Early 20th CBarbituratesGABAA receptorNarrow therapeutic index
1960sBenzodiazepinesGABAA receptorTolerance, dependence
1970sNipecotic acidGATs (non-selective)Poor BBB penetration
1980sSKF-89976A derivativesGAT1-selectiveImproved CNS bioavailability
1997-PresentTiagabineGAT1-specificApproved for partial seizures

Role of GABA Transporters (GATs) in Synaptic Neurotransmission Regulation

GABA transporters (GATs) are sodium-/chloride-dependent membrane proteins governing synaptic GABA concentration. Four mammalian subtypes exist:

  • GAT1 (SLC6A1): Predominantly neuronal, responsible for ~75% of synaptic GABA reuptake [3] [5]
  • GAT3 (SLC6A11): Primarily astrocytic, catabolizes ~20% of synaptic GABA [3]
  • GAT2/BGT1 (SLC6A12) and GAT4 (SLC6A13): Peripheral expression, minor CNS roles [5]

GAT1 operates via a symport mechanism: GABA translocation requires 2 Na+ and 1 Cl- ion, transitioning through outward-open → occluded → inward-open conformations [5]. This cycle clears synaptic GABA within milliseconds, terminating inhibition. Pathologically, GAT1 overexpression depletes synaptic GABA, reducing inhibitory tone and promoting hyperexcitability in epilepsy [3]. Consequently, selective GAT1 inhibition elevates synaptic GABA without receptor desensitization—a key advantage over direct agonists.

Nipecotic Acid as a Prototypical GABA Uptake Inhibitor Scaffold

Nipecotic acid (piperidine-3-carboxylic acid) is a conformationally restricted GABA analog where the amino and carboxyl groups exist in a folded conformation ideal for GAT binding [4]. Key pharmacological properties include:

  • Potency: Inhibits neuronal GABA uptake (IC50 ~10–50 μM) by competing with GABA at the S1 binding site [2] [4]
  • Limitations:
  • High hydrophilicity (logP ≈ -1.2) prevents blood-brain barrier (BBB) penetration
  • Substrate properties: Transported into cells, depleting extracellular efficacy [2]
  • Pharmacophore Role: Serves as the bioactive "head" for lipophilic "tail" derivatization [6]

Table 2: Nipecotic Acid vs. Lipophilic Derivatives

PropertyNipecotic AcidN-(4,4-Diphenyl-3-butenyl)nipecotic Acid
GAT1 IC50~20 μM0.28 μM [6]
logP-1.24.24 [7]
BBB PenetrationNegligibleHigh
Transporter SubstrateYesNo (non-transportable inhibitor) [2]

Rationale for Lipophilic Side Chain Modification: Enhancing Blood-Brain Barrier Penetration

Overcoming the BBB requires balancing lipophilicity and molecular weight. Nipecotic acid’s polar nature violates Lipinski’s rule of five (logP < 0), impeding passive diffusion. The 4,4-diphenyl-3-butenyl (DPB) side chain was engineered to:

  • Increase logP: Aromatic diphenyl groups boost calculated logP to 4.24, enabling membrane permeation [7]
  • Block Cellular Uptake: Bulky DPB sterically hinders the transporter’s occlusion step, converting nipecotic acid from a substrate to a non-transportable inhibitor [2]
  • Extend Duration: Lipophilicity enhances protein binding and tissue retention [6]

This strategy mirrors tiagabine’s design but uses unsubstituted phenyl rings instead of methylthiophenes [6].

N-(4,4-Diphenyl-3-butenyl)nipecotic Acid: Design Rationale and Position within GAT Inhibitor Evolution

Chemical Identity:

  • IUPAC: 3-[2-(Diphenylmethylene)ethyl]-1-piperidinecarboxylic acid
  • CAS: 85375-85-5
  • Synonyms: SKF-89976A [6] [7]

Design Strategy:

  • Molecular Hybridization: Nipecotic acid linked to DPB via a flexible butenyl spacer
  • Stereochemistry: Typically racemic; R-enantiomer shows higher GAT1 affinity [6]
  • Synthesis:
  • Step 1: SN2 alkylation of ethyl nipecotate with 4,4-diphenyl-3-butenyl bromide
  • Step 2: Ester hydrolysis to free carboxylic acid [6] [7]

Pharmacological Profile:

  • GAT1 Selectivity: Inhibits human GAT1 (IC50 = 0.28 μM) with >100-fold selectivity over GAT2–4 [2]
  • Mechanism: Non-competitive inhibition by stabilizing the outward-open conformation of GAT1, blocking GABA translocation [5]
  • Functional Effect: Elevates extracellular GABA in synaptic clefts, enhancing inhibitory postsynaptic currents (IPSCs) without GABA receptor activation [2] [6]

Table 3: Key Properties of N-(4,4-Diphenyl-3-butenyl)nipecotic Acid

PropertyValueReference
Molecular FormulaC22H25NO2 [7]
Molecular Weight335.45 g/mol [7]
logP4.24 [7]
GAT1 IC500.28 μM [6]
Anticonvulsant ED507.5 mg/kg (mouse MES model) [2]

Evolutionary Significance:This compound exemplifies the "hydrophobic anchor" approach—retaining nipecotic acid’s binding affinity while conferring brain accessibility. It directly inspired later clinical candidates like tiagabine, validating the strategy for epilepsy therapeutics [6].

Properties

CAS Number

85375-85-5

Product Name

N-(4,4-Diphenyl-3-butenyl)nipecotic acid

IUPAC Name

1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C22H25NO2/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25)

InChI Key

TXQKSMSLZVKQBI-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Synonyms

N-(4,4-diphenyl-3-butenyl)homo-beta-proline
N-(4,4-diphenyl-3-butenyl)nipecotic acid
N-(4,4-diphenyl-3-butenyl)piperidine-3-carboxylic acid
SK and F 100561
SK and F 89976
SK and F 89976-A
SK and F 89976-A, (+-)-isomer
SK and F 89976-A, (R)-isomer
SK and F 89976-A, hydrochloride
SK and F 89976-A, hydrochloride, (R)-isomer
SK and F 89976-A, hydrochloride, (S)-isomer
SK and F-100561
SKF 89976A

Canonical SMILES

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.